5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid
Description
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid (CAS: 162651-08-3) is a heterocyclic compound featuring a thiazole ring substituted with bromine at position 5, an ethyl group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₆H₆BrNO₂S, with a molecular weight of 236.09 g/mol . Thiazole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilicity, facilitating cross-coupling reactions, while the carboxylic acid group allows for further functionalization, making it a versatile building block in drug discovery .
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZEGZIPWFQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction leads to the formation of an ester intermediate, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions typically involve refluxing the reactants in ethanol for several hours, followed by acidification and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically in an organic solvent such as dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups at the 5th position.
Oxidation Reactions: Sulfoxides or sulfones of the thiazole ring.
Reduction Reactions: Alcohol derivatives of the carboxylic acid group.
Scientific Research Applications
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact molecular pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-bromo-2-ethyl-1,3-thiazole-4-carboxylic acid with analogous compounds:
Key Observations :
- Substituent Effects: Bromine at position 5 (target compound) vs. position 2 (2-bromo-4-methyl analog) alters electronic properties.
- Carboxylic Acid Position : The 4-carboxylic acid group (target compound) vs. 5-carboxylic acid (2-bromo-4-methyl analog) affects hydrogen-bonding interactions in biological systems .
Future Prospects :
- Development of this compound as a precursor for kinase inhibitors or antiviral agents.
- Exploration of its role in photoactive materials due to bromine’s heavy atom effect, enhancing triplet-state formation .
Biological Activity
5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazoles known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Target of Action
Thiazole derivatives, including this compound, interact with various biological targets, influencing numerous cellular processes. The specific mechanism often depends on the structural features of the compound and its interaction with target proteins or enzymes.
Mode of Action
The mode of action involves binding to specific receptors or enzymes. For example, some thiazole compounds act as ligands for estrogen receptors or inhibit the synthesis of peptidoglycan in bacterial cell walls. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.
Biochemical Pathways
Research indicates that thiazole derivatives can modulate several biochemical pathways. They have been implicated in antioxidant activity, modulation of inflammatory responses, and inhibition of cancer cell proliferation through various mechanisms .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity: Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, certain thiazoles demonstrated significant cytotoxic effects against human glioblastoma and melanoma cell lines .
- Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents .
- Anti-inflammatory Effects: Thiazoles have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
-
Anticancer Efficacy
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) with an IC50 value in the low micromolar range . -
Antimicrobial Activity
In another study, the compound was tested against several bacterial strains. It showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 10–30 | |
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 20 | |
| Anti-inflammatory | Human Monocytes | N/A |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption: The compound is slightly soluble in water but shows better solubility in organic solvents, which may influence its bioavailability.
- Distribution: Its lipophilicity could facilitate penetration into cell membranes, enhancing its biological activity.
- Metabolism and Excretion: Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
